

solubility and stability of 3-(2-Chlorophenyl)thiomorpholine for experiments

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594

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Application Notes and Protocols for 3-(2-Chlorophenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of **3-(2-Chlorophenyl)thiomorpholine**, a versatile heterocyclic compound with applications in pharmaceutical development.^{[1][2][3]} Given the limited publicly available data on this specific molecule, this document outlines standardized protocols to determine its key physicochemical properties, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties

While specific experimental data for **3-(2-Chlorophenyl)thiomorpholine** is not extensively documented, some properties can be predicted or are available from chemical suppliers. It is crucial for researchers to experimentally verify these parameters.

Table 1: Physicochemical Properties of **3-(2-Chlorophenyl)thiomorpholine**

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₁₂ ClNS	Chem-Impex[1]
Molecular Weight	213.73 g/mol	Chem-Impex[1]
Boiling Point (Predicted)	319.0 ± 42.0 °C	ChemicalBook[4]
Density (Predicted)	1.200 ± 0.06 g/cm ³	ChemicalBook[4]
pKa (Predicted)	8.04 ± 0.40	ChemicalBook[4]
Storage Conditions	0-8°C	Chem-Impex[1]

Solubility Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of **3-(2-Chlorophenyl)thiomorpholine**.

Kinetic Solubility Protocol

Kinetic solubility is often measured in early drug discovery to get a rapid assessment of a compound's dissolution characteristics. Turbidimetric methods are commonly employed for this purpose.[5][6]

Experimental Protocol: Nephelometric Turbidity Assay

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **3-(2-Chlorophenyl)thiomorpholine** in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilutions:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
- **Aqueous Buffer Addition:** To each well, add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-5%.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.

- **Turbidity Measurement:** Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by suspended particles.[6]
- **Data Analysis:** The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.

Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[7][8]

Experimental Protocol: Shake-Flask Method

- **Sample Preparation:** Add an excess amount of solid **3-(2-Chlorophenyl)thiomorpholine** to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[5][8]
- **Concentration Analysis:** Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]
- **Solid-State Analysis:** It is recommended to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[5]

Table 2: Hypothetical Solubility Data for **3-(2-Chlorophenyl)thiomorpholine**

Solvent/Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Method
Water	25	50	Shake-Flask
PBS (7.4)	25	150	Shake-Flask
PBS (7.4)	37	200	Shake-Flask
Ethanol	25	>10,000	Visual Inspection
DMSO	25	>20,000	Visual Inspection

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[\[9\]](#)[\[10\]](#)

Solid-State Stability Protocol

This protocol assesses the stability of the solid compound under various stress conditions.

Experimental Protocol: Solid-State Stress Testing

- Sample Preparation: Place accurately weighed samples of **3-(2-Chlorophenyl)thiomorpholine** in appropriate containers.
- Storage Conditions: Store the samples under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:
 - Long-term: 25°C / 60% Relative Humidity (RH)
 - Intermediate: 30°C / 65% RH
 - Accelerated: 40°C / 75% RH[\[11\]](#)[\[12\]](#)
- Photostability: Expose the compound to a controlled light source to assess its sensitivity to light.[\[11\]](#)
- Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[\[12\]](#)

- **Analysis:** Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.

Solution-State Stability Protocol

This protocol evaluates the stability of the compound in solution, which is crucial for formulation development.

Experimental Protocol: Solution-State Stability

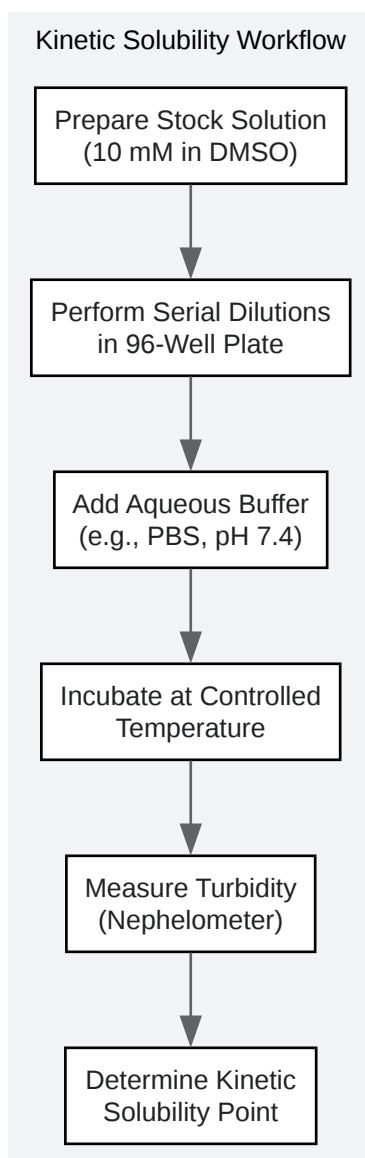
- **Solution Preparation:** Prepare solutions of **3-(2-Chlorophenyl)thiomorpholine** in relevant solvents and buffers (e.g., aqueous buffers at different pH values, co-solvent mixtures).
- **Storage Conditions:** Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
- **Time Points:** Collect aliquots at different time points (e.g., 0, 24, 48, and 72 hours).
- **Analysis:** Analyze the aliquots for the parent compound's concentration and the formation of degradants using HPLC.

Table 3: Hypothetical Stability Data for **3-(2-Chlorophenyl)thiomorpholine** (Solid State, 6 Months)

Storage Condition	Purity (%)	Degradation Products (%)	Appearance
25°C / 60% RH	99.8	< 0.2	No Change
40°C / 75% RH	98.5	1.5	Slight Discoloration
Photostability	97.0	3.0	Significant Discoloration

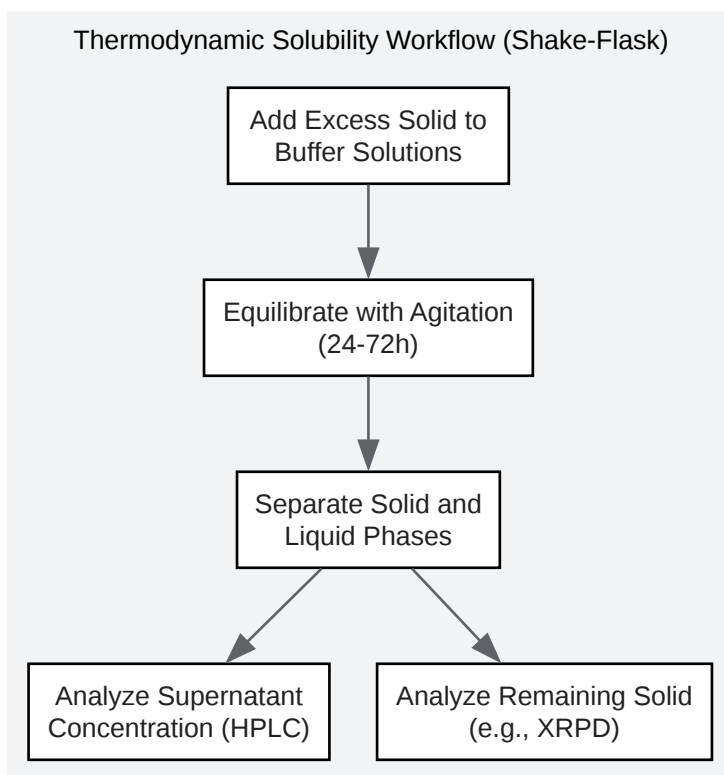
Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.



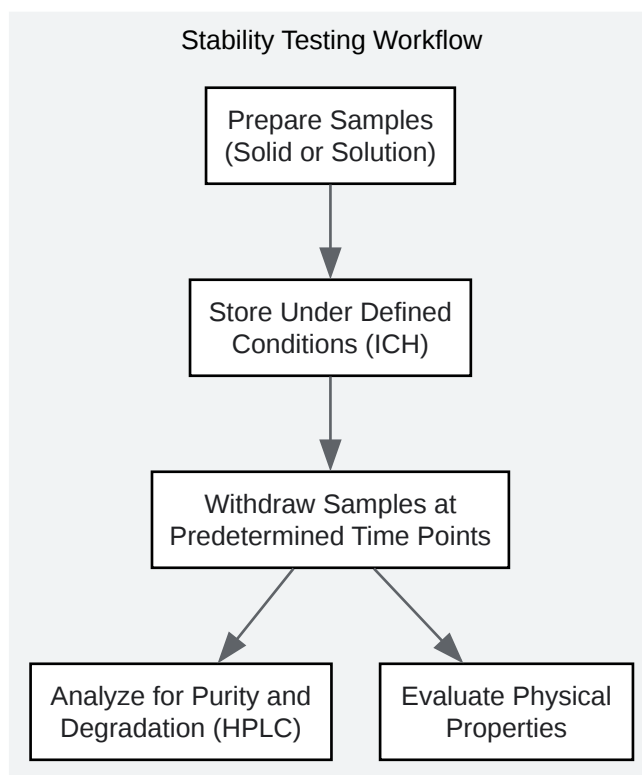
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Caption: Workflow for Kinetic Solubility Determination.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: General Workflow for Stability Testing.

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